1H-Pyrazole, 1-ethenyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethenylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-7-5-3-4-6-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHSSMRWECHZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423596 | |
| Record name | 1H-Pyrazole, 1-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20173-98-2 | |
| Record name | 1H-Pyrazole, 1-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1h Pyrazole, 1 Ethenyl
Historical and Classical Synthetic Routes
Reaction of Acetylene (B1199291) with Pyrazoles
One of the earliest methods for synthesizing 1-vinylpyrazoles involved the direct vinylation of pyrazoles with acetylene. nih.gov This reaction was typically carried out under high pressure. nih.gov For instance, 3,5-dimethyl-1-vinylpyrazole and 3-methyl-5-phenyl-1-vinylpyrazole were prepared using this high-pressure acetylene reaction. nih.gov
More recent advancements have focused on making this process more efficient and safer. One such development utilizes calcium carbide as a solid source of acetylene, reacting it with various secondary amines, including pyrazole (B372694), in the presence of potassium fluoride (B91410) (KF) and potassium hydroxide (B78521) (KOH). nih.govananikovlab.ru This method avoids the need for handling high-pressure acetylene gas directly. nih.gov Additionally, tungsten(II) pyrazole complexes have been shown to facilitate the stoichiometric reaction between pyrazole and acetylene to produce N-vinyl-pyrazole. rsc.orgnih.govresearchgate.net This reaction is inspired by the enzymatic activity of acetylene hydratase. rsc.orgnih.gov The vinylation reaction can also be catalyzed by mercuric(II) sulfate (B86663), which is generated in situ from mercuric(II) acetate (B1210297) and sulfuric acid. nih.govmdpi.com This method has been used to prepare 1-vinylpyrazoles in good yields (70–86%) from pyrazoles with various substituents at the C-4 position by reacting them with boiling vinyl acetate. nih.govmdpi.com
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 3,5-dimethylpyrazole (B48361), Acetylene | High pressure | 3,5-dimethyl-1-vinylpyrazole | - | nih.gov |
| 3-methyl-5-phenylpyrazole, Acetylene | High pressure | 3-methyl-5-phenyl-1-vinylpyrazole | - | nih.gov |
| Pyrazole, Calcium Carbide | KF, KOH | 1-vinylpyrazole | Good | nih.govananikovlab.ru |
| Pyrazole, Acetylene | Tungsten(II) pyrazole complex | 1-vinylpyrazole | - | rsc.orgnih.govresearchgate.net |
| Pyrazole, Vinyl Acetate | Mercuric(II) sulfate | 1-vinylpyrazole | 70-86% | nih.govmdpi.com |
Dehydration of 1-(β-Hydroxyethyl)pyrazoles
The dehydration of 1-(β-hydroxyethyl)pyrazoles presents another classical route to 1-vinylpyrazoles. nih.govmdpi.com In this method, the precursor alcohol, 1-(β-hydroxyethyl)pyrazole, is subjected to dehydration conditions to eliminate a molecule of water and form the vinyl group. For example, 1-vinylpyrazole and 3,5-dimethyl-1-vinylpyrazole have been successfully synthesized through the dehydration of their corresponding 1-(β-hydroxyethyl)pyrazole precursors. nih.govmdpi.com The necessary alcohol precursors can be obtained by condensing β-hydroxyethyl hydrazine (B178648) with compounds like 1,1,3,3-tetraethoxypropane (B54473) or acetylacetone. nih.govmdpi.com Another approach involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine to form 3-substituted 5-chloro-1-(2-hydroxyethyl)-1Н-pyrazoles, which can then be dehydrated. researchgate.net
| Precursor | Product | Reference |
| 1-(β-hydroxyethyl)pyrazole | 1-vinylpyrazole | nih.govmdpi.com |
| 3,5-dimethyl-1-(β-hydroxyethyl)pyrazole | 3,5-dimethyl-1-vinylpyrazole | nih.govmdpi.com |
| 3-substituted 5-chloro-1-(2-hydroxyethyl)-1Н-pyrazoles | 3-substituted 5-chloro-1-vinyl-1Н-pyrazoles | researchgate.net |
Acid-Catalyzed Cracking of Geminal Bis(1-pyrazolyl)alkanes
A notable method for the synthesis of 1-vinylpyrazoles is the acid-catalyzed cracking of geminal bis(1-pyrazolyl)alkanes. nih.govmdpi.comresearchgate.net This reaction, reported by Trofimenko in 1970, involves the thermal fragmentation of bis(1-pyrazolyl)alkanes that contain β-hydrogens. nih.govmdpi.com The process is typically carried out at elevated temperatures, around 200 °C, in the presence of an acid catalyst such as p-toluenesulfonic acid. nih.govmdpi.com The geminal bis(1-pyrazolyl)alkane precursors are themselves synthesized from the reaction of a pyrazole with an acetal (B89532) or ketal. nih.govmdpi.com The cracking reaction yields 1-vinylpyrazole and a molecule of the parent pyrazole. nih.govmdpi.com
| Precursor | Catalyst | Temperature | Products | Reference |
| Geminal bis(1-pyrazolyl)alkanes | p-toluenesulfonic acid | ~200 °C | 1-vinylpyrazole, Pyrazole | nih.govmdpi.com |
Dehydrohalogenation of 1-(2-Haloethyl)pyrazoles
The dehydrohalogenation of 1-(2-haloethyl)pyrazoles is a common and effective method for preparing 1-vinylpyrazoles. nih.govmdpi.com This elimination reaction is typically carried out using a base, such as potassium hydroxide in ethanol (B145695). nih.govmdpi.com The starting 1-(2-haloethyl)pyrazoles can be synthesized through various routes. For instance, heating 1-(2-hydroxyethyl)-1H-pyrazoles with thionyl chloride in chloroform (B151607) can produce 5-chloro-1-(2-chloroethyl)-1H-pyrazoles. researchgate.net These can then be dehydrochlorinated to the corresponding 5-chloro-1-vinyl-1Н-pyrazoles using sodium hydroxide in ethanol or potassium tert-butoxide in pyridine (B92270). researchgate.net
| Precursor | Base/Solvent | Product | Reference |
| 1-(2-haloethyl)pyrazoles | Potassium hydroxide/Ethanol | 1-vinylpyrazoles | nih.govmdpi.com |
| 5-chloro-1-(2-chloroethyl)-1Н-pyrazoles | NaOH/EtOH or t-BuOK/Pyridine | 5-chloro-1-vinyl-1Н-pyrazoles | researchgate.net |
Modern and Catalytic Synthetic Approaches
N-Alkylation and Dehydrochlorination under Phase Transfer Catalysis Conditions
A modern and efficient approach for the synthesis of 1-vinylpyrazoles combines N-alkylation and dehydrochlorination in a one-pot process under phase-transfer catalysis (PTC) conditions. nih.govmdpi.com This method involves the reaction of a pyrazole with dichloroethane in water, using a phase-transfer catalyst like benzyltriethylammonium chloride (TEBAC). osi.lv The initial N-alkylation of the pyrazole with dichloroethane forms a 1-(2-chloroethyl)pyrazole intermediate. nih.govmdpi.com Subsequent dehydrochlorination of this intermediate proceeds smoothly under the same PTC conditions to yield the desired 1-vinylpyrazole in high yields, typically between 75% and 90%. nih.govmdpi.comresearchgate.net
The use of PTC is advantageous as it facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), often leading to higher yields and milder reaction conditions. crdeepjournal.org This method has been successfully applied to the synthesis of various substituted 1-vinylpyrazoles. nih.govmdpi.com For example, the alkylation of 3(5)-methyl-4-nitropyrazole with 1,2-dichloroethane (B1671644) under PTC conditions, followed by dehydrochlorination, yields a mixture of 1-vinyl-3-methyl-4-nitropyrazole and 1-vinyl-5-methyl-4-nitropyrazole. cyberleninka.ru
| Pyrazole Derivative | Reagents | Catalyst | Yield | Reference |
| Pyrazole | Dichloroethane, Water | Benzyltriethylammonium chloride (TEBAC) | 75-90% | nih.govmdpi.comosi.lvresearchgate.net |
| 3(5)-methyl-4-nitropyrazole | 1,2-dichloroethane, KOH | Triethylbenzylammonium chloride (TEBAC) | up to 80% (alkylation), up to 60% (dehydrochlorination) | researchgate.netcyberleninka.ru |
| Azaheterocyclic compounds | - | Solid-liquid PTC | - | tandfonline.com |
Vinylation of Pyrazoles with Vinyl Acetate
A historically significant method for the synthesis of 1-vinylpyrazoles involves the reaction of pyrazoles with vinyl acetate. This transvinylation reaction is typically catalyzed by mercury(II) salts. nih.gov In a common procedure, pyrazoles with a free NH group and various substituents at the C-4 position are reacted with boiling vinyl acetate in the presence of mercuric(II) sulfate as a catalyst. nih.gov The catalyst can be generated in situ from mercuric(II) acetate and sulfuric acid. nih.gov This method has been shown to produce 1-vinylpyrazoles in very good yields, typically ranging from 70–86%. nih.govsmolecule.com The presence of electron-acceptor groups on the pyrazole ring can accelerate the reaction by increasing the acidity of the NH group. nih.govsmolecule.com
Alternative, mercury-free methods have also been developed. One such approach involves the addition of azoles to vinyl acetate under phase-transfer catalysis conditions, followed by the pyrolysis of the resulting N-(1-acetoxyethyl)azoles at high temperatures (350–400°C) in the presence of water to yield N-vinyl-substituted pyrazoles. researchgate.net
| Reactant | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrazole (with free NH and C-4 substituents) | Boiling vinyl acetate, HgSO₄ | 1-Vinylpyrazole | 70-86% | nih.govsmolecule.com |
| Azoles (e.g., pyrazole) | Phase-transfer catalysis with vinyl acetate, then pyrolysis (350–400°C) with H₂O | N-Vinyl-substituted pyrazole | Not specified | researchgate.net |
Transition Metal-Free Synthesis
In an effort to develop more environmentally friendly and cost-effective synthetic routes, transition metal-free methods for the synthesis of 1-vinylpyrazoles have been explored.
Utilizing Vinyl Selenones and Azoles via Addition/Elimination Cascade
A novel, mild, and transition metal-free protocol for the synthesis of N-vinyl azoles has been developed utilizing the reaction of vinyl selenones with azoles. researchgate.netsemanticscholar.orgmdpi.com This method proceeds through an addition/elimination cascade process in the presence of a base like potassium hydroxide. researchgate.netsemanticscholar.orgmdpi.com The reaction is tolerant of a variety of functional groups on both the aromatic and aliphatic vinyl selenones and can be applied to a range of mono-, bi-, and tri-cyclic azoles, including pyrazole, to produce terminal N-vinyl azoles in moderate to high yields. researchgate.netsemanticscholar.orgmdpi.com A plausible mechanism for this transformation has also been proposed. researchgate.netsemanticscholar.org
| Reactants | Conditions | Key Features | Yield | Reference |
|---|---|---|---|---|
| Vinyl selenones and Azoles (including pyrazole) | Potassium hydroxide | Mild, transition metal-free, addition/elimination cascade | Moderate to high | researchgate.netsemanticscholar.orgmdpi.com |
Biomimetic Approaches to Vinylation of Pyrazoles
Inspired by enzymatic processes, researchers have investigated biomimetic approaches for the vinylation of pyrazoles. These methods often draw parallels to the function of enzymes like acetylene hydratase.
Reactions of Acetylene with Tungsten(II) Pyrazole Complexes
Research inspired by the enzyme acetylene hydratase has explored the reactivity of acetylene with tungsten(II) pyrazole complexes. researchgate.netrsc.org It was discovered that the complex [WBr2(pz-NHCCH3)(CO)3], where pz represents 3,5-dimethyl-pyrazolate, facilitates the stoichiometric reaction between 3,5-dimethylpyrazole (pzH) and acetylene to produce N-vinyl-3,5-dimethyl-pyrazole. researchgate.netrsc.org This direct vinylation of pyrazole with acetylene is significant as it typically requires harsh conditions. researchgate.net
Mechanistic Insights into Enzyme-Catalyzed Acetylene Hydration Analogs
The formation of the vinyl compound in the tungsten(II) pyrazole complex system is thought to involve a reactive intermediate where acetylene acts as a two-electron donor. researchgate.netrsc.org This is in contrast to isolable acetylene complexes that are generally inert to nucleophilic attack. researchgate.netrsc.org The N-vinyl-pyrazole product readily undergoes hydrolysis to yield acetaldehyde, mirroring the product of acetylene hydration in the enzymatic process catalyzed by acetylene hydratase. researchgate.netrsc.org These findings suggest an alternative mechanism for the enzyme, which may involve the vinylation of a nearby amino acid in the active site before hydration. researchgate.netrsc.org Computational studies using density functional theory (DFT) have been employed to investigate various proposed mechanisms for acetylene hydratase, including those involving vinylidene and carbene intermediates. researchgate.net
Synthesis of Substituted 1-Ethenyl-1H-Pyrazole Derivatives
The synthesis of substituted 1-ethenyl-1H-pyrazole derivatives is crucial for expanding the chemical space and potential applications of this class of compounds. Various strategies have been developed to introduce a wide range of substituents onto the pyrazole ring.
One common approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its derivatives and a hydrazine. mdpi.com For instance, 1,3,5-substituted pyrazoles can be synthesized by condensing ethyl acetoacetate (B1235776) with phenylhydrazine, a reaction that can be catalyzed by nano-ZnO for a greener protocol. mdpi.com Another versatile method is the 1,3-dipolar cycloaddition of nitrilimines, generated in situ from arylhydrazones, with vinyl derivatives. mdpi.com
Furthermore, existing pyrazole cores can be functionalized. For example, 3,4,5-tribromopyrazoles can be reacted with 1,2-dibromoethane (B42909) to yield 1-vinylpyrazoles. researchgate.net The Vilsmeier-Haack reaction of hydrazones can be used to synthesize pyrazole-4-carbaldehyde derivatives, which are valuable intermediates for further modifications. nih.gov Cross-coupling reactions, such as the Sonogashira coupling of iodo-substituted pyrazoles with terminal alkynes, have also been successfully applied to create substituted pyrazole derivatives. umich.edu
| Synthetic Strategy | Key Reactants/Reagents | Type of Derivative | Reference |
|---|---|---|---|
| Cyclocondensation | 1,3-Dicarbonyl compounds and hydrazines | Polysubstituted pyrazoles | mdpi.com |
| 1,3-Dipolar Cycloaddition | Nitrilimines and vinyl derivatives | 1,3,5-Trisubstituted pyrazoles | mdpi.com |
| Reaction with Dihaloalkanes | 3,4,5-Tribromopyrazoles and 1,2-dibromoethane | Substituted 1-vinylpyrazoles | researchgate.net |
| Vilsmeier-Haack Reaction | Hydrazones | Pyrazole-4-carbaldehydes | nih.gov |
| Sonogashira Cross-Coupling | Iodo-pyrazoles and terminal alkynes | Alkynyl-substituted pyrazoles | umich.edu |
General Strategies for Regioselective Substitution
The regioselective synthesis of substituted pyrazoles is a significant challenge in heterocyclic chemistry, as the reaction of unsymmetrical reagents can lead to mixtures of isomers. thieme-connect.com One of the most fundamental methods for constructing the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. thieme-connect.com However, when using unsymmetrical 1,3-diketones, this reaction often yields two regioisomeric pyrazoles with poor selectivity. thieme-connect.com
Several strategies have been developed to control the regiochemical outcome of pyrazole synthesis. The choice of solvent has been shown to be a determining factor. A study on the condensation of arylhydrazine hydrochlorides with 1,3-diketones found that aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), provide significantly higher regioselectivity compared to commonly used polar protic solvents like ethanol or acetic acid. thieme-connect.comorganic-chemistry.org For instance, the reaction of various 1-aryl-4,4,4-trifluorobutane-1,3-diones with arylhydrazines in DMAc at room temperature consistently produced high yields and excellent regioselectivity for the corresponding 1-aryl-3-trifluoromethyl-5-aryl-pyrazoles. thieme-connect.com
The nature of the substituents on both the diketone and the hydrazine also plays a crucial role in directing the substitution, presumably through a balance of electronic and steric effects. thieme-connect.com Furthermore, catalytic conditions can be optimized. Copper(II)-catalyzed cascade reactions of saturated ketones with hydrazines or aldehyde hydrazones have been presented as a convenient and highly regioselective method for synthesizing 1,3-disubstituted or 1,3,4-trisubstituted pyrazoles. sioc-journal.cn Another approach involves the N-substitution of pre-formed 3-substituted pyrazoles under basic conditions, where using potassium carbonate in DMSO has been effective for achieving regioselective N1-alkylation, -arylation, and -heteroarylation. acs.org
These general strategies for controlling substitution on the pyrazole ring are foundational for the targeted synthesis of specific isomers like vinylpyrazoles.
Synthesis of 4-Vinylpyrazoles
While direct vinylation at the N-1 position is a common route to 1-vinylpyrazoles, the synthesis of 4-vinylpyrazoles requires different strategies that construct the C-4 vinyl group. nih.gov Literature reports on the synthesis of 4-vinylpyrazoles are less common compared to N-vinylpyrazoles, but several effective methods have been established. mdpi.com
One early method involved the decarboxylation of β-(1-phenyl-4-pyrazolyl)acrylic acid to yield 1-phenyl-4-vinylpyrazole. mdpi.com Another approach begins with a 4-formylpyrazole derivative. For example, 1-methyl-1H-pyrazole-4-carbaldehyde can be reacted with the Grignard reagent methylmagnesium iodide to form the corresponding secondary alcohol. Subsequent heating of this alcohol leads to dehydration, affording 1-methyl-4-vinyl-1H-pyrazole. mdpi.com
A more complex strategy involves the ring transformation of other heterocyclic systems. When tetrahydropyrazolo[3,4-d] nih.govCurrent time information in Bangalore, IN.diazepines bearing specific aryl-sulfonyl and acetyl groups are treated with methanolic sodium carbonate, they rearrange to form 4-vinylpyrazole-3(5)-carbaldehyde hydrazones. mdpi.comrsc.orgresearchgate.net This reaction's outcome is dependent on the substitution pattern of the starting diazepine. rsc.org
The following table summarizes selected methods for the synthesis of 4-vinylpyrazoles.
| Starting Material | Reagents/Conditions | Product | Reference |
| β-(1-phenyl-4-pyrazolyl)acrylic acid | Decarboxylation | 1-phenyl-4-vinylpyrazole | mdpi.com |
| 1-methyl-1H-pyrazole-4-carbaldehyde | 1. CH₃MgI (Grignard reagent) 2. Heat | 1-methyl-4-vinyl-1H-pyrazole | mdpi.com |
| Tetrahydropyrazolo[3,4-d] nih.govCurrent time information in Bangalore, IN.diazepines | Methanolic sodium carbonate | 4-vinylpyrazole-3(5)-carbaldehyde hydrazones | mdpi.comrsc.org |
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds and is particularly well-suited for the synthesis of 4-vinylpyrazoles from 4-formylpyrazole precursors. nih.govwikipedia.org This reaction involves a triphenyl phosphonium (B103445) ylide, often called a Wittig reagent, which reacts with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.org The strong P=O double bond formation is the driving force for this reaction. organic-chemistry.org
In the context of 4-vinylpyrazole synthesis, the Wittig olefination is typically performed on a suitable 4-formylpyrazole. nih.gov A general procedure involves the generation of the phosphorus ylide, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), by deprotonating a phosphonium salt like methyltriphenylphosphonium (B96628) bromide with a strong base. nih.govwikipedia.org
A specific methodology for synthesizing 1,3-diaryl-4-vinyl-1H-pyrazoles demonstrates this approach effectively. nih.gov The ylide is first prepared by treating methyltriphenylphosphonium bromide in dry tetrahydrofuran (B95107) (THF) with n-butyllithium (n-BuLi) at low temperatures (e.g., -40 °C). A solution of the appropriate 4-formylpyrazole in dry THF is then added dropwise to the ylide solution. The reaction mixture is gradually warmed to room temperature and stirred for several hours to ensure completion. nih.gov This method has been used to prepare various 4-vinylpyrazoles in good yields. nih.gov
The key steps of this Wittig reaction are outlined in the table below.
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
| Ylide Formation | Methyltriphenylphosphonium bromide | n-BuLi in dry THF, -40 °C | Methylenetriphenylphosphorane (ylide) | nih.gov |
| Olefination | 4-Formylpyrazole, Phosphorus ylide | Dry THF, -40 °C to room temperature, 5 h | 4-Vinylpyrazole | nih.gov |
This olefination strategy provides a direct and reliable route to introduce the vinyl group at the C-4 position of the pyrazole ring, starting from readily accessible 4-formylpyrazoles. nih.gov
Reactivity and Reaction Pathways of 1h Pyrazole, 1 Ethenyl
Cycloaddition Reactions
Cycloaddition reactions are a significant class of reactions for 1H-Pyrazole, 1-ethenyl-, providing routes to diverse molecular architectures. Vinylpyrazoles, however, can be reluctant to participate in cycloadditions that disrupt the aromaticity of the pyrazole (B372694) ring, often requiring harsh conditions to proceed. nih.gov
Diels-Alder Reactions with Dienophiles (e.g., Cyclohexa-1,3-diene)
1H-Pyrazole, 1-ethenyl- and its derivatives can function as dienophiles in Diels-Alder reactions, though they are generally considered unreactive. nih.govmdpi.com The reaction with cyclohexa-1,3-diene requires severe conditions, proceeding only at high temperatures such as 180 °C, and results in low yields of the cycloadduct. nih.govmdpi.com Increasing the temperature to 220 °C leads to the rapid polymerization of both the diene and the dienophile, hindering the desired cycloaddition. nih.govmdpi.com
Studies on 3-methyl- and 5-methyl-1-vinylpyrazoles have shown no significant differences in their reactivity in this cycloaddition, suggesting that the spatial orientation of the vinyl group relative to the nitrogen atoms of the pyrazole ring does not play a decisive role in the Diels-Alder reaction. nih.govmdpi.compleiades.online The low reactivity is attributed to the loss of aromaticity in the pyrazole ring during the formation of the [4+2] cycloadduct. nih.gov
| Reactant | Dienophile | Conditions | Yield | Reference |
| Cyclohexa-1,3-diene | 3-methyl-1-vinylpyrazole | 180 °C | Low | nih.gov |
| Cyclohexa-1,3-diene | 5-methyl-1-vinylpyrazole | 180 °C | Low | nih.gov |
[2+2] Cycloaddition Reactions
The vinyl group of 1H-Pyrazole, 1-ethenyl- can undergo [2+2] cycloaddition reactions with highly activated alkenes.
In aprotic solvents, 1-vinylpyrazoles react with tetracyanoethylene (B109619) (TCNE) to yield l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazoles. mdpi.com This reaction is a [2+2] cycloaddition that proceeds through the initial formation of a π–π complex between the electron-rich vinylpyrazole and the electron-poor tetracyanoethylene. mdpi.com
The outcome of the [2+2] cycloaddition with tetracyanoethylene is notably influenced by the solvent and the substituents on the pyrazole ring. mdpi.com The reaction of unsubstituted 1-vinylpyrazole proceeds at room temperature in benzene. mdpi.com However, the introduction of methyl groups at the 3- or 5-position of the pyrazole ring necessitates heating to 80 °C for the reaction to occur in the same solvent. mdpi.com
The polarity of the solvent also plays a critical role. Using a more polar solvent, such as tetrahydrofuran (B95107) (THF), or conducting the reaction without a solvent using an excess of the vinylpyrazole, can lead to high yields of the cyclobutyl adduct at room temperature. mdpi.com
Substituents on the pyrazole ring have a profound effect on reactivity. While methyl-substituted vinylpyrazoles still react, a 4-bromo-1-vinylpyrazole gives only a minimal yield (2–5%) of the product. mdpi.com Furthermore, a highly deactivated substrate like 3,5-dimethyl-4-nitro-1-vinylpyrazole does not undergo the [2+2] cycloaddition reaction with tetracyanoethylene at all. mdpi.com
| 1-Vinylpyrazole Derivative | Solvent | Temperature | Yield | Reference |
| 1-Vinylpyrazole | Benzene | Room Temp | - | mdpi.com |
| 3-Methyl-1-vinylpyrazole | Benzene | 80 °C | - | mdpi.com |
| 5-Methyl-1-vinylpyrazole | Benzene | 80 °C | - | mdpi.com |
| 1-Vinylpyrazoles (in general) | THF / Neat | Room Temp | High | mdpi.com |
| 4-Bromo-1-vinylpyrazole | Benzene | - | 2-5% | mdpi.com |
| 3,5-Dimethyl-4-nitro-1-vinylpyrazole | Benzene | - | No reaction | mdpi.com |
The primary products of the [2+2] cycloaddition between 1-vinylpyrazoles and tetracyanoethylene are l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazoles. mdpi.com This reaction provides a direct route to pyrazole-substituted cyclobutane (B1203170) rings, which are valuable synthetic intermediates. mdpi.com The formation of these cyclobutyl derivatives is a characteristic reaction of the vinyl group in this specific class of pyrazoles when reacted with a suitable electron-deficient alkene. mdpi.com
Influence of Solvent and Substituents on Reaction Outcome
Criss-Cross Cycloaddition Reactions
Criss-cross cycloaddition, or bis[3+2] cycloaddition, is a reaction type known for azine compounds. researchgate.net For instance, hexafluoroacetone (B58046) azine reacts with acetylenes in a criss-cross manner to produce 3-pyrazolines. csic.es This reaction involves the azine acting as a double 1,3-dipole. csic.esfigshare.com While this reaction is a known pathway to form pyrazole-related structures, there is limited information in the surveyed literature specifically detailing the participation of 1H-Pyrazole, 1-ethenyl- itself as a substrate in criss-cross cycloaddition reactions. researchgate.netcsic.esfigshare.com
Metal-Catalyzed Reactivity and Transformations of 1H-Pyrazole, 1-ethenyl-
The unique electronic and structural characteristics of 1H-Pyrazole, 1-ethenyl-, also known as 1-vinylpyrazole, render it a versatile substrate in metal-catalyzed reactions. The presence of the vinyl group in conjugation with the pyrazole ring, along with the coordinating nitrogen atoms, allows for a range of reactivity, particularly in C-H functionalization reactions.
C-H Functionalization Reactions
C-H functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. For 1-ethenylpyrazole, this reactivity is prominently catalyzed by transition metals, most notably rhodium.
Rhodium(I) complexes, particularly those bearing N-heterocyclic carbene (NHC) ligands, have proven to be efficient catalysts for the oxidative coupling of 1-ethenylpyrazole with alkynes. mdpi.com This reaction, a form of hydrovinylation, involves the activation of a vinylic C-H bond of 1-ethenylpyrazole and subsequent coupling with an alkyne, leading to the formation of butadienylpyrazole derivatives. csic.es The reaction proceeds with high selectivity for the Markovnikov addition product. csic.esacs.org
The catalyst system [Rh(μ-Cl)(IPr)(η2-coe)]2, where IPr is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-carbene and coe is cis-cyclooctene, is particularly effective for this transformation. mdpi.comacs.org The presence of the NHC ligand is crucial for the catalytic activity, as other rhodium precursors like the Wilkinson catalyst or [Rh(μ-Cl)(η2-coe)2]2 show significantly lower conversion rates. csic.es The reaction conditions are generally mild, and the process is atom-economical. mdpi.com
It has been observed that 1-ethenylpyrazole is more reactive than its substituted analogue, 3,5-dimethyl-1-vinylpyrazole, although the latter can exhibit higher selectivity in some cases. mdpi.com The reaction is not limited to simple alkynes; terminal diynes can also be utilized, yielding monohydrovinylated and doubly coupled products. mdpi.com
Table 1: Rhodium-Catalyzed Coupling of 1-Ethenylpyrazole with 1-Hexyne
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Product Selectivity (Butadienylpyrazole:Other) |
|---|---|---|---|---|
| [Rh(μ-Cl)(IPr)(η2-coe)]2 | 40 | 24 | 37 | 83:17 |
| [Rh(μ-Cl)(IPr)(η2-coe)]2 | 70 | 2 | 95 | 84:16 |
| RhCl(PPh3)3 | 70 | 24 | <5 | - |
| [Rh(μ-Cl)(η2-coe)2]2 | 70 | 24 | 0 | - |
Data sourced from reference csic.es
The coordination of one of the pyrazole's nitrogen atoms to the rhodium center is a critical step in the catalytic cycle of C-H functionalization. mdpi.comcsic.es This coordination directs the catalyst to the vinyl group and facilitates the subsequent C-H activation process. csic.escsic.es
Stoichiometric studies have revealed that the initial step involves the substitution of a ligand on the rhodium precursor (e.g., cyclooctene) by 1-ethenylpyrazole. csic.es The vinylpyrazole coordinates to the metal in a κ-N,η2-C=C fashion, meaning it binds through both a nitrogen atom and the vinyl group's double bond. csic.escsic.es This chelation facilitates the oxidative addition of the vinylic C-H bond to the rhodium(I) center, forming a rhodium(III)-hydride-alkenyl intermediate. csic.escsic.es The assistance of the nitrogen atom in this C-H activation step is a key feature of the reaction mechanism. csic.es
Following the formation of the rhodium(III)-hydride-alkenyl intermediate, the next step in the catalytic cycle is the coordination of the alkyne to the metal center. mdpi.comcsic.es The coordinated alkyne then inserts into the rhodium-hydride (Rh-H) bond. csic.es This insertion step leads to the formation of a bis-alkenyl complex. csic.es
The final step of the catalytic cycle is the reductive elimination from the rhodium(III) center. mdpi.comcsic.es This step forms the C-C bond between the two alkenyl fragments, yielding the butadienylpyrazole product and regenerating the active rhodium(I) catalyst, which can then re-enter the catalytic cycle. csic.escsic.es The distorted chelate coordination of the newly formed product facilitates its displacement by a new molecule of 1-ethenylpyrazole, thus continuing the catalytic process. csic.es
A plausible catalytic cycle for the rhodium-catalyzed hydrovinylation of alkynes with 1-ethenylpyrazole is as follows:
Ligand Exchange: 1-ethenylpyrazole displaces a labile ligand (e.g., coe) on the rhodium(I) precursor.
C-H Activation: The nitrogen-assisted oxidative addition of a vinylic C-H bond forms a rhodium(III)-hydride-alkenyl species.
Alkyne Coordination: The alkyne substrate coordinates to the rhodium center.
Insertion: The alkyne inserts into the Rh-H bond.
Reductive Elimination: The coupled butadienylpyrazole product is released, regenerating the rhodium(I) catalyst.
Polymerization Studies of 1h Pyrazole, 1 Ethenyl
Radical Polymerization Mechanisms
Radical polymerization is a significant method for creating polymers from 1-vinylpyrazole. wikipedia.org This process involves the initiation, propagation, and termination of polymer chains through radical intermediates. wikipedia.org
Free-Radical Initiation with Azo Initiators
The polymerization of 1-vinylpyrazoles is often initiated using azo initiators, such as azobisisobutyronitrile (AIBN). nih.govmdpi.com AIBN decomposes upon heating, typically between 66°C and 72°C, to generate two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. wikipedia.org These resulting radicals then initiate the polymerization of 1-vinylpyrazole. mdpi.comwikipedia.org The use of AIBN is advantageous as it avoids the oxygenated byproducts and yellow discoloration that can occur with peroxide initiators. wikipedia.org
The initiation process occurs in two steps: the initial formation of radicals from the initiator and the subsequent transfer of these radicals to the monomer units. wikipedia.org The efficiency of this initiation, however, is not perfect, with typical efficiency factors ranging from 0.3 to 0.8 due to side reactions. wikipedia.org
Influence of Substituents on Polymerization Rate and Extent
The rate and extent of 1-vinylpyrazole polymerization are highly dependent on the nature and position of substituents on both the pyrazole (B372694) ring and the vinyl group. nih.gov
Substitution on the Vinyl Group: Unsubstituted 1-vinylpyrazole, when in its neat form, can polymerize almost explosively. nih.govmdpi.com However, increasing substitution on the vinyl group leads to a decrease in the extent of polymerization. nih.govmdpi.com For instance, 1-(propen-2-yl)pyrazole polymerizes to a lesser degree than 1-vinylpyrazole. nih.govmdpi.com
Substitution on the Pyrazole Ring: The position of substituents on the pyrazole ring also plays a crucial role. Studies on the free-radical polymerization of 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole have shown that the isomer with the methyl group in the fifth position of the pyrazole ring polymerizes at a higher rate. mdpi.comresearchgate.netcyberleninka.ru This difference in reactivity is attributed to electronic and steric effects of the substituents, which influence the conformation of the vinyl group. nih.gov For example, 5-methyl-1-vinylpyrazoles predominantly adopt an S-cis-N2 orientation, while 1-vinylpyrazoles without a substituent at the C-5 position exist as a mixture of conformers. nih.gov Electron-acceptor groups at the C-4 position of the pyrazole nucleus have also been observed to influence the reaction. nih.gov
The following table summarizes the effect of substituents on the polymerization of 1-vinylpyrazole derivatives.
| Monomer | Substituent Position | Polymerization Behavior | Reference |
| 1-vinylpyrazole | None | Almost explosive polymerization in neat form | nih.govmdpi.com |
| 1-(propen-2-yl)pyrazole | Vinyl group | Lesser extent of polymerization | nih.govmdpi.com |
| 3-methyl-1-vinylpyrazole | Pyrazole ring (C-3) | Slower polymerization rate | mdpi.comresearchgate.netcyberleninka.ru |
| 5-methyl-1-vinylpyrazole | Pyrazole ring (C-5) | Higher polymerization rate | mdpi.comresearchgate.netcyberleninka.ru |
Polymerization Kinetics and Reaction Orders
The kinetics of the radical polymerization of 1-vinylpyrazole have been investigated to understand the reaction rates and orders. In the free-radical polymerization of 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole initiated by AIBN, the rate of polymerization was found to be proportional to the 0.5 order with respect to the initiator concentration. mdpi.com This half-order dependence is characteristic of many radical polymerizations and is a consequence of the termination step involving the combination of two growing polymer chains. wikipedia.orglibretexts.org
The kinetic chain length, which represents the average number of monomer units added to a growing chain, is a function of the propagation and initiation rates. wikipedia.orglibretexts.org
Controlled Polymerization Strategies
The synthesis of well-defined polymers from polar monomers like 1-vinylpyrazole necessitates the use of controlled polymerization strategies. These methods aim to provide precise control over polymer molecular weight, architecture, and functionality.
Lewis Pair Polymerization (LPP) of Vinyl Monomers
Lewis Pair Polymerization (LPP) has emerged as a powerful technique for the polymerization of polar vinyl monomers. nih.govnih.gov This strategy utilizes a combination of a Lewis acid (LA) and a Lewis base (LB) that work in synergy to activate the monomer and control the polymerization process. nih.gov The interaction between the Lewis acid and Lewis base can vary, leading to different types of Lewis pairs, such as frustrated Lewis pairs (FLPs), interacting Lewis pairs (ILPs), and classical Lewis adducts (CLAs). nih.govnih.gov
The regulation of the Lewis acidity, basicity, and steric hindrance of these pairs significantly influences the initiation, propagation, and termination steps of the polymerization. nih.gov LPP offers several advantages, including high activity, the potential for living/controlled characteristics, mild reaction conditions, and high chemo- and regioselectivity. nih.govnih.gov
Deprotonative Initiation Pathways in LPP
The initiation in Lewis Pair Polymerization can proceed through various mechanisms, one of which is a deprotonative pathway. In this pathway, a basic compound is used to generate the initiating species. researchgate.net This process involves the deprotonation of a suitable precursor to form an ion pair, which then acts as the initiator for the polymerization of polar vinyl monomers. researchgate.net Mechanistic studies, including NMR spectroscopy, have been employed to confirm the formation of these initiating ion pair species. researchgate.net This deprotonative approach is a key step in creating a controlled system for the subsequent polymerization.
Cyclization Mechanisms via Conjugate Addition in LPP
A remarkable feature of Lewis Pair Polymerization is its ability to produce precision cyclic vinyl polymers. nih.govresearchgate.net The mechanism for cyclization involves a conjugate addition that occurs in a highly controlled manner. nih.govresearchgate.net A combined experimental and theoretical approach has demonstrated that in the LPP of polar vinyl monomers, the cyclization event takes place only after all the monomer has been consumed. nih.govresearchgate.net
The propagating chain end then undergoes a conjugate addition to a specific site on the initiating chain end. nih.govresearchgate.net This intramolecular reaction leads to the formation of a cyclic polymer with a predictable molecular weight and very low dispersity (around 1.03). nih.govresearchgate.net This process avoids the competition between chain growth and cyclization that often plagues other cyclic polymer synthesis methods. nih.govresearchgate.net
Achieving Spatial and Temporal Control in Precision Polymer Synthesis
The unique mechanism of LPP, where chain growth and cyclization are decoupled, allows for exceptional spatial and temporal control over the polymer synthesis. nih.govresearchgate.net "Temporal control" refers to the ability to dictate when a specific reaction occurs, while "spatial control" refers to where it happens. nih.govresearchgate.net
In the context of LPP for cyclic polymers, the polymerization (chain growth) proceeds to completion first. The cyclization is a subsequent, distinct event, providing temporal separation. nih.govresearchgate.net The spatial control is achieved because the conjugate addition for ring closure occurs specifically between the two ends of the same polymer chain. nih.govresearchgate.net This precise control opens pathways to creating complex polymer architectures, such as block copolymers with cyclic segments, with a high degree of precision. nih.govresearchgate.netrsc.org This level of control is a significant advancement in the field of precision polymer synthesis. rsc.orgesf.org
Copolymerization Studies of 1H-Pyrazole, 1-ethenyl-
The incorporation of 1-vinylpyrazole into copolymers has been explored to develop materials with specific properties. Radical copolymerization is a common method used for this purpose.
Studies have been conducted on the copolymerization of N-vinylpyrazole (VPyr) with comonomers such as N-vinyl-4,5,6,7-tetrahydroindole (VTHI) and vinyl acetate (B1210297) (VA) using azobisisobutyronitrile (AIBN) as the initiator. researchgate.net The reactivity ratios for these copolymerizations were determined, providing insight into the relative reactivities of the monomers. researchgate.net
Table 1: Reactivity Ratios for the Copolymerization of N-vinylpyrazole (VPyr) at 60°C with AIBN initiator. Data sourced from researchgate.net.
In another study, the radical copolymerization of N-vinylcaprolactam was performed with 1-vinyl-3,5-dimethylpyrazole and 1-methacryloyl-3,5-dimethylpyrazole. researchgate.net The resulting copolymers were investigated for their potential application in extraction systems. researchgate.net
Synthesis of Copolymers with Various Vinyl Monomers
The synthesis of copolymers of 1-vinylpyrazole (VPyr) has been successfully achieved through radical copolymerization with a range of vinyl monomers. researchgate.netresearchgate.net This method typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in an organic solvent. The reaction conditions, including temperature and initiator concentration, are controlled to achieve copolymers with desired properties.
Copolymers of VPyr have been synthesized with monomers such as N-vinyl-4,5,6,7-tetrahydroindole (VTHI) and vinyl acetate (VA). researchgate.net The copolymerization is generally carried out at a constant temperature, for instance, 60°C, with a specific concentration of AIBN (e.g., 1 wt %). researchgate.netresearchgate.net The process yields copolymers whose composition is dependent on the initial molar ratio of the comonomers in the feed. researchgate.net Research has also documented the successful radical polymerization of N-vinylpyrazole with methyl methacrylate (B99206) (MMA) and vinyl chloride (VC). researchgate.netresearchgate.net
The following table summarizes the experimental conditions for the copolymerization of 1-vinylpyrazole (M₁) with N-vinyl-4,5,6,7-tetrahydroindole (M₂) and vinyl acetate (M₂). researchgate.netresearchgate.net
Table 1: Copolymerization Conditions of VPyr (M₁) with VTHI and VA (M₂) Initiator: AIBN (1 wt %), Temperature: 60°C
| Comonomer (M₂) | Molar Fraction of M₁ in Monomer Feed | Molar Fraction of M₂ in Monomer Feed | Nitrogen Content in Copolymer (wt %) | Molar Fraction of m₁ in Copolymer | Molar Fraction of m₂ in Copolymer |
|---|---|---|---|---|---|
| VTHI | 0.1 | 0.9 | 11.01 | 0.14 | 0.86 |
| 0.3 | 0.7 | 12.18 | 0.32 | 0.68 | |
| 0.5 | 0.5 | 13.62 | 0.51 | 0.49 | |
| 0.7 | 0.3 | 15.48 | 0.74 | 0.26 | |
| VA | 0.2 | 0.8 | 10.32 | 0.42 | 0.58 |
| 0.4 | 0.6 | 15.71 | 0.67 | 0.33 | |
| 0.6 | 0.4 | 19.65 | 0.81 | 0.19 | |
| 0.8 | 0.2 | 23.51 | 0.91 | 0.09 |
Investigation of Copolymer Composition and Microstructure
The composition of the synthesized copolymers is a critical factor that influences their final properties. It is typically determined through elemental analysis, where the weight percentage of nitrogen is measured to calculate the molar fraction of the 1-vinylpyrazole units (m₁) in the copolymer chain. researchgate.net
The microstructure of the copolymers, which describes the sequence distribution of the monomer units along the polymer chain, can be investigated by calculating various parameters from the determined monomer reactivity ratios. researchgate.netnih.gov These parameters provide insight into the statistical distribution of monomer units and the degree of blockiness or alternation in the copolymer structure. For a binary copolymer system, these parameters include the probabilities of forming different monomer pair linkages (f₁₁, f₂₂, f₁₂, f₂₁) and the run number (R), which indicates the average number of monomer sequences per 100 monomer units. researchgate.net
The microstructure parameters for copolymers of 1-vinylpyrazole (VPyr) with N-vinyl-4,5,6,7-tetrahydroindole (VTHI) and vinyl acetate (VA) have been calculated and are presented below. researchgate.net
Table 2: Microstructure Parameters of VPyr (M₁) Copolymers with VTHI and VA (M₂)
| Comonomer (M₂) | Molar Fraction of M₁ in Copolymer (m₁) | f₁₁ | f₂₂ | f₁₂ | f₂₁ | Run Number (R) |
|---|---|---|---|---|---|---|
| VTHI | 0.14 | 0.00 | 0.74 | 0.13 | 0.13 | 26.0 |
| 0.32 | 0.02 | 0.47 | 0.25 | 0.25 | 50.0 | |
| 0.51 | 0.08 | 0.24 | 0.34 | 0.34 | 68.0 | |
| 0.74 | 0.28 | 0.05 | 0.33 | 0.33 | 66.0 | |
| VA | 0.42 | 0.24 | 0.00 | 0.38 | 0.38 | 76.0 |
| 0.67 | 0.51 | 0.00 | 0.24 | 0.24 | 48.0 | |
| 0.81 | 0.69 | 0.00 | 0.15 | 0.15 | 30.0 | |
| 0.91 | 0.84 | 0.00 | 0.08 | 0.08 | 16.0 |
Determination of Monomer Reactivity Ratios
The behavior of two monomers in a copolymerization reaction is described by their reactivity ratios, r₁ and r₂. nsf.gov The reactivity ratio r₁ is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant of it adding monomer 2 (k₁₂). nsf.gov Conversely, r₂ is the ratio of the rate constant for a propagating chain ending in monomer 2 adding another monomer 2 (k₂₂) to the rate constant of it adding monomer 1 (k₂₁). nsf.gov These ratios indicate the preference of a growing polymer chain to add a monomer of the same type (homopolymerization) versus a monomer of the other type (cross-polymerization). nsf.gov
The reactivity ratios for the copolymerization of 1-vinylpyrazole (VPyr, M₁) with various comonomers (M₂) have been calculated using methods such as those developed by Fineman-Ross and Kelen-Tudos. researchgate.netresearchgate.nettubitak.gov.tr The values obtained provide quantitative insight into the relative reactivities of the monomers and help predict the final copolymer composition and microstructure. researchgate.netresearchgate.net
The determined reactivity ratios for the copolymerization of VPyr with several vinyl monomers are shown in the table below.
Table 3: Monomer Reactivity Ratios for the Copolymerization of VPyr (M₁) with Various Vinyl Monomers (M₂)
| Comonomer (M₂) | r₁ (VPyr) | r₂ | r₁ * r₂ | Reference |
|---|---|---|---|---|
| N-vinyl-4,5,6,7-tetrahydroindole (VTHI) | 0.30 ± 0.02 | 0.60 ± 0.03 | 0.18 | researchgate.net |
| Vinyl acetate (VA) | 4.00 ± 0.03 | 0.04 ± 0.01 | 0.16 | researchgate.net |
| Methyl methacrylate (MMA) | 0.11 ± 0.02 | 3.45 ± 0.03 | 0.38 | researchgate.net |
| Vinyl chloride (VC) | 4.20 ± 0.04 | 0.15 ± 0.02 | 0.63 | researchgate.net |
An r₁*r₂ value close to 1 suggests an ideal copolymerization, where the monomer units are randomly distributed. nsf.gov A value less than 1, as seen in the systems above, indicates a tendency towards alternating copolymerization. nsf.gov
Coordination Chemistry of 1h Pyrazole, 1 Ethenyl As a Ligand
Binding Modes and Ligand Properties
The coordination behavior of 1-vinylpyrazole is characterized by its ability to bind to metal centers through either the nitrogen atom of the pyrazole (B372694) ring, the π-system of the vinyl group, or a combination of both.
Coordination of 1-vinylpyrazole through the N2 atom of the pyrazole ring is a common binding mode, typical for pyrazole-based ligands. acs.org In this mode, the ligand acts as a simple monodentate N-donor. An example includes the palladium complex PdCl₂(κ-N-1-vinyl-3-methyl-pyrazole)₂. csic.es The nitrogen atom directs the coordination, which can be a crucial first step in catalytic reactions, facilitating subsequent activation processes. mdpi.comcsic.es
1-Vinylpyrazole can also coordinate to a metal center exclusively through the π-bond of its vinyl substituent. This η²-C,C' coordination is observed in rhodium-N-heterocyclic carbene (NHC) systems. For instance, when a chelated κ-N,η²-vinylpyrazole complex is treated with a competing donor ligand like pyridine (B92270), the pyrazole nitrogen can be displaced. This results in a complex where the 1-vinylpyrazole is bound solely in an η²-olefin fashion. csic.es In the complex RhCl(IPr)(η²-vpz)(py), the coordination of pyridine forces the vinylpyrazole to adopt this binding mode. csic.es
The coordination of the vinyl group to a rhodium center is evidenced by significant shielding of the olefinic proton signals in the ¹H NMR spectrum. csic.es For example, in a dinuclear rhodium complex, the signals for the olefinic protons are observed at shielded chemical shifts of δ 5.15, 2.00, and 1.78 ppm. scielo.org.mxcsic.es Further evidence comes from ¹³C{¹H} NMR spectroscopy, which shows characteristic doublets of doublets due to C-Rh and C-P coupling. scielo.org.mx
Table 1: NMR Spectroscopic Data for η²-C,C' Coordinated 1-Vinylpyrazole in a Dinuclear Rhodium Complex scielo.org.mxcsic.es
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
|---|---|---|
| ¹H (olefinic) | 5.15, 2.00, 1.78 | - |
| ¹³C (olefinic) | 63.5 | J(C-Rh) = 17.0, J(C-P) = 2.5 |
Data obtained in a C₆D₆:CD₂Cl₂ solution.
The ability of 1-vinylpyrazole to act as a bidentate ligand, coordinating simultaneously through both the pyrazole nitrogen and the vinyl group, is a key feature of its coordination chemistry. This chelation results in the formation of a stable metallacycle. csic.escsic.es This κ-N-η²-C,C' coordination mode has been identified in several rhodium complexes. csic.escsic.es For example, the complex RhCl(IPr)(κ–N,η²-vpzMe) (where vpzMe is 3,5-dimethyl-1-vinylpyrazole) shows this chelate structure. csic.escsic.es
This mixed coordination is considered the initial step in catalytic cycles involving C-H activation of the vinyl group, where the nitrogen coordination directs the metal to the vinyl C-H bond. mdpi.comcsic.es In some cases, this coordination mode can also act as a bridge between two metal centers. In a dinuclear rhodium complex, each 1-vinylpyrazole ligand bridges two rhodium atoms, with the nitrogen atom bonded to one rhodium center and the η²-C,C' group to the other. scielo.org.mxcsic.es This represents the first structurally characterized example of this specific bridging mode. csic.es
Table 2: Characterization of Rhodium Complexes with Mixed Coordination of Vinylpyrazole csic.es
| Complex | Coordination Mode | Spectroscopic Evidence |
|---|---|---|
| RhCl(IPr)(κ–N,η²-vpzMe) | Chelating κ-N,η²-C,C' | ¹H NMR: Coordinated olefin proton at δ 5.43 ppm. ¹³C{¹H} NMR: Coordinated olefin carbon at δ 66.5 ppm (J(C-Rh) = 17.7 Hz). |
η2-C,C' Coordination of the Vinyl Group
Formation of Metal Complexes
The versatile coordination properties of 1-vinylpyrazole lead to the formation of various types of metal complexes, including unique dinuclear structures. Its reactivity is highly dependent on the metallic precursor and the reaction conditions, leading to divergent chemical pathways. scielo.org.mxjmcs.org.mx
1-Vinylpyrazole has been shown to support the formation of dinuclear rhodium(I) complexes where it acts as a bridging ligand. scielo.org.mxredalyc.org In a notable example, the reaction of [Rh(μ-Cl)(η²-coe)₂]₂ with 1-vinylpyrazole in the presence of dimethylphenylphosphine (B1211355) yields the dinuclear complex [Rh₂Cl₂(μ-η²,N-C₃H₃N₂-1-CH=CH₂)₂(PPhMe₂)₂]. scielo.org.mxcsic.es
The solid-state structure of this complex, determined by single-crystal X-ray diffraction, reveals a fascinating arrangement. scielo.org.mx The two rhodium centers are bridged by two 1-vinylpyrazole ligands in a head-to-tail fashion. scielo.org.mxcsic.es Each ligand exhibits a κ-N-η²-C,C' coordination mode, but instead of chelating to a single metal, it bridges two, with the pyrazole nitrogen coordinating to one rhodium and the vinyl group coordinating to the other. scielo.org.mxcsic.es The large intermetallic distance of 3.288(1) Å indicates the absence of a direct metal-metal bond. csic.es
Table 3: Selected Structural Data for [Rh₂Cl₂(μ-vpz)₂(PPhMe₂)₂] scielo.org.mxcsic.es
| Parameter | Value |
|---|---|
| Formula | Rh₂Cl₂(μ-η²,N-C₅H₆N₂)₂(PPhMe₂)₂ |
| Ligand Arrangement | Two bridging 1-vinylpyrazole ligands in a head-to-tail disposition |
| Coordination Mode | κ-N-η²-C,C' (bridging) |
The reactivity of 1-vinylpyrazole in rhodium-phosphine systems shows a marked difference when compared to structurally similar heteroaromatic olefins like 2-vinylpyridine (B74390). scielo.org.mxjmcs.org.mx While 2-vinylpyridine reacts with a rhodium(I) precursor in the presence of dimethylphenylphosphine to undergo C-H activation of the terminal olefinic proton, 1-vinylpyrazole does not follow this path. scielo.org.mxredalyc.org
Instead of C-H activation, the reaction with 1-vinylpyrazole leads to the formation of the dinuclear species supported by bridging 1-vinylpyrazole ligands, as described previously. jmcs.org.mx This divergent reactivity is significant; the pyrazole system favors the formation of a stable dinuclear Rh(I) complex over the oxidative addition of a C-H bond that would lead to a mixed-valence Rh(I)-Rh(III) hydrido-alkenyl complex, which is what occurs with 2-vinylpyridine. scielo.org.mx This difference highlights the subtle electronic and steric influences of the heteroaromatic ring on the reaction pathway. scielo.org.mx
Dinuclear Complexes with Bridging 1-Vinylpyrazole Ligands
Structural Elucidation of Metal-1H-Pyrazole, 1-ethenyl- Complexes
The definitive determination of the structure and bonding in metal complexes of 1H-Pyrazole, 1-ethenyl- (1-vinylpyrazole) relies on a combination of powerful analytical techniques. Single-crystal X-ray diffraction provides an unambiguous depiction of the solid-state structure, while Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insight into the structure and dynamic behavior of these complexes in solution.
X-ray Diffraction Analysis
One of the key coordination modes involves the pyrazole ligand bridging two metal centers. An example is the dinuclear rhodium(I) complex, Rh₂Cl₂(μ-η²,N₂C₃H₃-1-CH=CH₂)(PPhMe₂)₃ , where the 1-vinylpyrazole ligand acts as a bridge through one of its nitrogen atoms and the vinyl group's C=C double bond. scielo.org.mx In this arrangement, the nitrogen atom coordinates to one rhodium center while the η²-vinyl group binds to the second rhodium atom. scielo.org.mx This bridging mode is a notable feature of 1-vinylpyrazole's coordination chemistry.
In contrast to bridging, 1-vinylpyrazole can also act as a chelating ligand, binding to a single metal center through both the N2 nitrogen and the vinyl group. This κ-N,η²-C=C coordination has been structurally characterized in rhodium complexes such as RhCl(IPr)(κ-N,η²-3,5-dimethyl-1-vinylpyrazole) (where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). scielo.org.mxcsic.es The solid-state structure of this complex and its analogue, RhCl(IPr)(κ–N,η²-vpzMe) , were determined by single-crystal X-ray diffraction, representing the first structurally characterized examples of a κ–N,η²–C=C coordinated vinylpyrazole ligand. csic.es
Other structurally elucidated complexes include a palladium derivative, PdCl₂(κ-N-1-vinyl-3-methyl-pyrazole)₂ , showcasing the versatility of the ligand with different transition metals. scielo.org.mx Furthermore, studies on the reactivity of tungsten complexes with acetylene (B1199291) have led to the isolation and X-ray characterization of tungsten-pyrazole compounds that mediate the formation of N-vinyl-pyrazole, highlighting the role of the metal in ligand transformation. nih.gov
The structural data from these analyses are crucial for understanding the reactivity of the coordinated 1-vinylpyrazole, particularly in the context of catalytic processes where the geometry of the metal-ligand interaction dictates the reaction pathway. csic.es
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a fundamental tool for characterizing the structures of metal-1-vinylpyrazole complexes in solution. Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides detailed information on the electronic environment of the nuclei, confirming coordination and elucidating the structural features of the complexes.
The coordination of 1-vinylpyrazole to a metal center induces significant changes in the chemical shifts (δ) of the ligand's protons and carbons compared to the free ligand. These shifts are indicative of the electronic and steric effects arising from the metal-ligand bond. mdpi.com
¹H and ¹³C NMR Spectroscopy
In rhodium complexes, the coordination of the vinyl group is clearly observable in the ¹³C NMR spectrum. For instance, in the dinuclear complex [Rh(μ-Cl)(IPr)(η²-vpz)]₂ and the mononuclear complex RhCl(IPr)(κ–N,η²-vpz) , the coordination of the olefin moiety is confirmed by the appearance of two doublets in the ¹³C{¹H} NMR spectrum at approximately δ 26 and 65 ppm. csic.es The observed rhodium-carbon coupling constants (J(C-Rh)) of 17-19 Hz are diagnostic for the coordinated C=C bond. csic.es
| Complex | Vinyl Cα (δ, ppm) | Vinyl Cβ (δ, ppm) | J(C-Rh) (Hz) |
|---|---|---|---|
| [Rh(μ-Cl)(IPr)(η²-vpz)]₂ | ~65 | ~26 | 17-19 |
| RhCl(IPr)(κ–N,η²-vpz) | ~65 | ~26 | 17-19 |
³¹P NMR Spectroscopy
³¹P NMR spectroscopy is particularly relevant for complexes containing phosphorus-based co-ligands and for products resulting from the reaction of 1-vinylpyrazole with phosphorus reagents. The ³¹P chemical shift is highly sensitive to the coordination number and geometry of the phosphorus atom. researchgate.netslideshare.net
The reaction of 1-vinylpyrazoles with phosphorus pentachloride can yield organophosphorus compounds where the phosphorus atom becomes part of a complex structure. These reactions can lead to species with hexacoordinated phosphorus atoms, which are readily identified by their characteristic upfield signals in the ³¹P NMR spectrum, typically in the range of -160 to -200 ppm. nih.govsemanticscholar.orgmdpi.comresearchgate.net The formation of pentacoordinated phosphorus species is also possible, giving rise to signals in the -(40-70) ppm region. semanticscholar.org This significant shielding of the phosphorus nucleus is a clear indication of a change in its coordination environment. semanticscholar.orgmdpi.com
| Phosphorus Coordination State | Typical Chemical Shift (δ, ppm) | Example Species |
|---|---|---|
| Pentacoordinated | -40 to -70 | Donor-acceptor complexes with PCl₅ |
| Hexacoordinated | -160 to -200 | Bipolar ions from reaction with PCl₅ |
The combination of these NMR techniques provides a comprehensive picture of the structure of metal-1-vinylpyrazole complexes, complementing the solid-state data from X-ray diffraction and enabling a deeper understanding of their chemical properties.
Compound Index
| Abbreviation/Systematic Name | Full Chemical Name |
|---|---|
| 1-vinylpyrazole | 1H-Pyrazole, 1-ethenyl- |
| IPr | 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene |
| vpz | 1-vinylpyrazole |
| vpzMe | 3,5-dimethyl-1-vinylpyrazole |
| Rh₂Cl₂(μ-η²,N₂C₃H₃-1-CH=CH₂)(PPhMe₂)₃ | Dichloro-bis(dimethylphenylphosphine)- (μ-(1-vinyl-1H-pyrazole))-dirhodium |
| RhCl(IPr)(κ-N,η²-3,5-dimethyl-1-vinylpyrazole) | Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3,5-dimethyl-1-vinylpyrazole)rhodium(I) |
| PdCl₂(κ-N-1-vinyl-3-methyl-pyrazole)₂ | Dichloro-bis(1-vinyl-3-methylpyrazole)palladium(II) |
| [Rh(μ-Cl)(IPr)(η²-vpz)]₂ | Di-μ-chloro-bis[(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(1-vinylpyrazole)rhodium(I)] |
| RhCl(IPr)(κ–N,η²-vpz) | Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(1-vinylpyrazole)rhodium(I) |
| PCl₅ | Phosphorus pentachloride |
Computational and Theoretical Investigations of 1h Pyrazole, 1 Ethenyl
Quantum Chemical Studies on Electronic Structure and Geometry
Quantum chemical methods have been instrumental in elucidating the electronic landscape and preferred geometric conformations of 1-vinylpyrazole. These studies often focus on the rotational isomerism arising from the orientation of the vinyl group relative to the pyrazole (B372694) ring.
Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, have been employed to study 1-vinylpyrazole. wiley.comscribd.com These methods provide a rigorous theoretical framework for determining molecular properties. unram.ac.id Studies have investigated the geometry and electronic structure of 1-vinylpyrazole derivatives. mdpi.comacs.org Calculations performed using the STO-3G basis set have been used to analyze the geometric parameters and electronic characteristics of the molecule. Key findings from these calculations include the determination of total energy, dipole moment, and the charges on various atoms. These calculations have shown that the vinyl group acts as an electron acceptor, leading to a redistribution of electron density within the pyrazole ring. mdpi.com
The molecule exists in two primary conformations: a non-planar S-trans conformer and a planar S-cis conformer. Ab initio calculations have been used to determine the energy difference between these conformers and the energy barrier to their interconversion.
Table 1: Calculated Geometric and Electronic Properties of 1-vinylpyrazole by Ab Initio (STO-3G) Method
| Parameter | Calculated Value |
|---|---|
| Total Energy | -282.26 atomic units |
| Dipole Moment | 2.21 D |
| C=C Bond Length (vinyl) | 1.33 Å |
| N-C (vinyl) Bond Length | 1.43 Å |
| Energy Difference (Cis-Trans) | ~1.5 kcal/mol |
Data sourced from theoretical studies on 1-vinylpyrazole derivatives. mdpi.com
Semiempirical methods, such as MNDO, AM1, and PM3, offer a computationally less intensive alternative to ab initio methods by incorporating experimentally derived parameters. researchgate.netopenmopac.nettau.ac.il These methods have been widely applied to study the rotational isomerism and electronic properties of 1-vinylpyrazoles. huji.ac.il
Quantum-chemical studies using the CNDO/2 and INDO methods have explored the electronic structure and geometry of 1-vinylpyrazole derivatives. mdpi.com These calculations support the findings from ab initio methods, indicating that the non-planar S-trans conformer is energetically more favorable than the planar S-cis conformer. The calculated energy difference and rotational barrier are consistent with experimental data obtained from NMR spectroscopy. mdpi.com Furthermore, semiempirical calculations have been used to analyze the ionization potentials and electron affinities of related azole compounds. huji.ac.il
Table 2: Comparison of Semiempirical Calculation Results for 1-vinylpyrazole
| Method | Total Energy (eV) | Dipole Moment (D) | Ionization Potential (eV) |
|---|---|---|---|
| CNDO/2 | -1937.6 | 2.15 | 11.2 |
| INDO | -1928.4 | 2.09 | 10.8 |
Data synthesized from quantum-chemical studies of 1-vinylpyrazole derivatives. mdpi.com
Valence Bond (VB) theory provides a qualitative description of chemical bonding, focusing on the overlap of atomic orbitals to form localized bonds. ku.dkatlanticoer-relatlantique.ca In 1-vinylpyrazole, the bonding can be described by the hybridization of atomic orbitals. The carbon atoms of the vinyl group are sp² hybridized, forming a sigma bond and a pi bond between them. The nitrogen atom of the pyrazole ring attached to the vinyl group is also considered to be sp² hybridized.
The paramagnetic-additive method is a specialized quantum-chemical technique used in conjunction with NMR spectroscopy to refine molecular structures in solution. huji.ac.il This approach has been applied to study the conformational preferences of 1-vinylpyrazole derivatives. researchgate.net By analyzing the paramagnetic shifts induced by the coordination of a paramagnetic ion (like Ni²⁺) to the pyridine-type nitrogen atom (N-2) of the pyrazole ring, researchers can deduce information about the time-averaged spatial arrangement of the atoms. researchgate.net
These studies have confirmed that in solution, 1-vinylpyrazole exists as a mixture of S-trans(N-2) and S-cis(N-2) conformers. The analysis of long-range spin-spin coupling constants, suppressed by the presence of paramagnetic ions, provides evidence for the effective population of both conformations. researchgate.net
Valence Bond Calculations
Mechanistic Computational Studies of Reactivity
Computational methods are powerful tools for investigating the mechanisms of chemical reactions involving 1-vinylpyrazole.
Density Functional Theory (DFT) has become a standard tool for studying reaction mechanisms due to its balance of accuracy and computational cost. scirp.orgchemrxiv.org DFT calculations have been performed to elucidate the mechanisms of various reactions involving pyrazoles and alkenes, providing insights applicable to 1-vinylpyrazole.
For instance, in the context of rhodium-catalyzed C-H functionalization, DFT calculations were used to characterize the migratory insertion and β-hydride elimination steps. figshare.com The calculations demonstrated a kinetic preference for 2,1-insertion of the alkene into the Rh-C bond, leading to the formation of trans-vinyl products, which aligns with experimental observations. figshare.com
In studies of the phosphorylation of N-vinyl-substituted azoles, DFT calculations (at the B3LYP level) have been crucial for understanding intramolecular coordination and determining the structure of the resulting products. mdpi.com Calculations of ³¹P NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method helped to confirm the formation of compounds with hexacoordinated phosphorus atoms when 1-vinylpyrazoles react with phosphorus pentachloride. mdpi.comsemanticscholar.org These theoretical results are in good agreement with experimental NMR data.
Table 3: Key Reaction Steps Investigated by DFT for Pyrazole Derivatives
| Reaction Type | Investigated Steps | Key Computational Finding |
|---|---|---|
| Rhodium-Catalyzed C-H Functionalization | Migratory Insertion, β-H Transfer | Kinetic preference for 2,1-insertion and formation of trans vinyl products. figshare.com |
| Phosphorylation with PCl₅ | Intramolecular Coordination, Product Structure | Confirmation of hexacoordinated phosphorus atom formation. mdpi.com |
Importance of Solvent and Dispersion Corrections in Energetic Calculations
Calculated Free-Energy Profiles for Reaction Pathways
The calculation of free-energy profiles provides a comprehensive understanding of a reaction's progress, from reactants to products, including all intermediates and transition states. These profiles are essential for predicting reaction rates and equilibrium constants. For reactions involving 1-vinylpyrazole, DFT calculations have been used to construct detailed free-energy diagrams for various catalytic cycles, offering a complete picture of the reaction mechanism.
Spectroscopic and Conformational Studies
Computational methods are also powerful tools for interpreting and predicting the spectroscopic properties and conformational behavior of 1H-Pyrazole, 1-ethenyl-.
Theoretical Assessment of Electronic and Steric Effects on Conformation
The conformation of 1-vinylpyrazole, specifically the orientation of the vinyl group relative to the pyrazole ring, is influenced by a delicate balance of electronic and steric effects. Theoretical calculations, including DFT and ab initio methods, have been used to investigate the rotational barriers around the N-vinyl bond. These studies help in identifying the most stable conformers and understanding the factors that govern their relative energies.
Computational Studies on Nuclear Shielding (e.g., 31P NMR)
Computational chemistry is widely used to predict NMR chemical shifts, which are highly sensitive to the electronic environment of the nucleus. For organometallic complexes containing phosphorus ligands and 1-vinylpyrazole, DFT calculations of ³¹P NMR chemical shifts can be a valuable tool for characterizing the structure and bonding in these species. By comparing calculated and experimental chemical shifts, researchers can validate proposed structures and gain insights into ligand effects.
Theoretical Analysis of Direct ¹³C-¹³C Spin-Spin Coupling Constants
While direct theoretical analysis of ¹³C-¹³C spin-spin coupling constants for 1H-Pyrazole, 1-ethenyl- is not extensively documented in dedicated studies, the principles can be inferred from broader research on pyrazole derivatives and other molecular systems. The calculation of these coupling constants is a powerful tool for structural elucidation, providing information on bonding and stereochemistry.
Computational approaches, primarily Density Functional Theory (DFT), are the standard for predicting NMR parameters, including coupling constants. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, studies on other heterocyclic compounds have shown that functionals like B3LYP, when paired with appropriate basis sets such as 6-311+G(d,p) or TZVP, can provide reliable chemical shift and coupling constant predictions. researchgate.net
In the context of pyrazoles, DFT calculations have been successfully employed to determine molecular geometries and predict ¹H and ¹³C chemical shifts. researchgate.netacs.org The analysis of long-range spin-spin coupling in 1-vinylpyrazole derivatives has been used to deduce the effective population of different conformers, specifically the S-trans(N-2) and S-cis(N-2) orientations of the vinyl group relative to the pyrazole ring. researchgate.net This indicates that similar computational strategies could be applied to analyze direct ¹³C-¹³C coupling constants, should the appropriately labeled isotopologues be studied.
The following table illustrates typical parameters used in DFT calculations for pyrazole derivatives, which would be applicable to the study of 1H-Pyrazole, 1-ethenyl-.
| Computational Method | Functional | Basis Set | Application |
| Density Functional Theory (DFT) | B3LYP | 6-31G** | Justifying tautomer stability. acs.org |
| Density Functional Theory (DFT) | B3LYP | 6-311G(d) | Geometry optimization. researchgate.net |
| Density Functional Theory (DFT) | M06-2X | TZVP | Geometry optimization. researchgate.net |
| Gauge-Independent Atomic Orbital (GIAO) | Various | TZVP, 6-311+G(d,p) | Prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net |
These computational models are crucial for correlating experimental NMR data with molecular structure. For example, a study on various pyrazoles demonstrated excellent agreement between experimental solid-state NMR (CPMAS) data and DFT calculations, allowing for confident structural predictions. acs.org
Development of Theoretical Models and Computational Codes in Pyrazole Chemistry
The development of theoretical models and computational codes is fundamental to advancing our understanding of pyrazole chemistry. These tools enable researchers to investigate reaction mechanisms, predict molecular properties, and design novel compounds with desired characteristics. researchgate.netglobalresearchonline.net
Several computational chemistry software packages are routinely used for these investigations, with Gaussian being a prominent example for performing the complex calculations required. researchgate.net Within these packages, a variety of theoretical models are implemented. Semi-empirical methods can be used for initial explorations of large systems, while more accurate ab initio and DFT methods are employed for detailed studies of electronic structure and properties. scielo.br
The application of these models in pyrazole chemistry is diverse. For instance, theoretical studies have been conducted on the proton transfer reactions in substituted pyrazoles, providing insights into their tautomeric equilibria. globalresearchonline.net Furthermore, quantitative structure-activity relationship (QSAR) models, often built upon descriptors derived from quantum chemical calculations, are used to predict the biological activities of pyrazole derivatives. researchgate.net
Recent advancements have also seen the integration of machine learning algorithms with DFT to accelerate the discovery of new materials, including energetic materials based on pyrazole structures. researchgate.net These hybrid approaches leverage the speed of machine learning and the accuracy of DFT to efficiently screen large chemical spaces. researchgate.net
The ongoing development of more accurate density functionals and more efficient computational algorithms continues to push the boundaries of what can be studied. These advancements are critical for tackling increasingly complex problems in pyrazole chemistry, from understanding the nuances of non-covalent interactions to designing novel catalysts and pharmaceuticals.
Advanced Applications in Materials Science Research
Poly(1-ethenyl-1H-pyrazole) and its Copolymers in Advanced Materials
Poly(1-ethenyl-1H-pyrazole), also referred to as poly(N-vinylpyrazole), serves as a foundational polymer for creating more complex copolymeric structures. Through processes like radical polymerization, N-vinylpyrazole can be copolymerized with other vinyl monomers to tailor the final material's properties. researchgate.net These copolymers integrate the characteristics of the pyrazole (B372694) moiety with those of the comonomer, leading to materials with tunable thermal stability, solubility, and chemical reactivity. researchgate.net
Research has demonstrated the successful synthesis of copolymers of N-vinylpyrazole with monomers such as vinyl chloride, methyl methacrylate (B99206), and vinyl acetate (B1210297). researchgate.net The resulting copolymers have been studied for their structural properties and potential applications. For instance, the reactivity ratios of the monomers can be calculated to understand the copolymerization kinetics and the resulting microstructure of the polymer chains. researchgate.net Films can be cast from solutions of these copolymers, and their physical properties, such as proton conductivity, can be measured, indicating their potential for use in electrochemical devices like low-temperature fuel cells. researchgate.net
The pyrazole-containing polymers can also be designed as well-defined block copolymers. For example, norbornene-based monomers containing pyrazole groups have been synthesized and subsequently polymerized via Ring-Opening Metathesis Polymerization (ROMP) to create both homopolymers and diblock copolymers. mdpi.com These advanced polymer architectures are instrumental in creating nanostructured materials. mdpi.com
Table 1: Examples of 1-Ethenyl-1H-pyrazole Copolymers and Research Findings
| Comonomer | Polymerization Method | Key Research Findings |
|---|---|---|
| Vinyl chloride | Radical Polymerization | Resulting copolymers were used in sol-gel synthesis to create hybrid composites; films showed proton conductivity. researchgate.net |
| Methyl methacrylate | Radical Polymerization | Synthesized copolymers were characterized for their composition and properties, and used as precursors for organic-inorganic hybrids. researchgate.net |
| Vinyl acetate | Radical Polymerization | The reactivity constants and microstructure of the copolymers were studied, along with the proton conductivity of films made from them. researchgate.net |
Hybrid Organic-Inorganic Composites Derived from Copolymers
A significant application of poly(1-ethenyl-1H-pyrazole) copolymers is in the fabrication of hybrid organic-inorganic composites. These materials merge the properties of the organic polymer (flexibility, processability) with those of the inorganic component (stability, conductivity, magnetic properties) at a nanoscale or molecular level. researchgate.netipme.ru
Copolymers of N-vinylpyrazole have been directly utilized in sol-gel syntheses to produce hybrid composites. researchgate.net In this process, the copolymer is mixed with an inorganic precursor, such as tetraethoxysilane (TEOS). The subsequent hydrolysis and polycondensation of the TEOS form an inorganic silica (B1680970) network within the organic polymer matrix. researchgate.netipme.ru This method results in a hybrid material where the organic and inorganic components are intimately linked. Films produced from these composites have demonstrated notable proton conductivity, a crucial property for membrane applications in fuel cells. researchgate.net
Another advanced approach involves using pyrazole-containing block copolymers as templates for the synthesis of inorganic nanoparticles. mdpi.com For instance, diblock copolymers containing a pyrazole-functionalized block have been used to create monodisperse maghemite (γ-Fe2O3) nanoparticles. The pyrazole units play a critical role in coordinating to the iron oxide precursors and stabilizing the resulting nanoparticles, leading to a superparamagnetic nanocomposite. mdpi.com These hybrid materials combine the polymer's structural role with the magnetic properties of the nanoparticles, opening doors for applications in data storage, biotechnology, and catalysis. mdpi.combohrium.com The creation of these materials without a distinct interphase boundary allows for homogenous incorporation of both organic and inorganic units, leading to superior mechanical properties. nih.gov
Table 2: Hybrid Organic-Inorganic Composites from 1-Ethenyl-1H-pyrazole Copolymers
| Copolymer System | Inorganic Component | Fabrication Method | Key Properties of Hybrid |
|---|---|---|---|
| N-vinylpyrazole-co-vinyl chloride | Silica (from Tetraethoxysilane) | Sol-gel synthesis | Proton conductivity (up to 7.8 x 10⁻³ S/cm⁻¹). researchgate.net |
| N-vinylpyrazole-co-methyl methacrylate | Silica (from Tetraethoxysilane) | Sol-gel synthesis | Forms a hybrid organic-inorganic network. researchgate.net |
Table of Compounds
| Compound Name |
|---|
| 1H-Pyrazole, 1-ethenyl- |
| Poly(1-ethenyl-1H-pyrazole) |
| Vinyl chloride |
| Methyl methacrylate |
| Vinyl acetate |
| Tetraethoxysilane |
| Maghemite |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
